(Ethane-1,1-diyl)bis(diphenylphosphane)
Description
(Ethane-1,1-diyl)bis(diphenylphosphane) is a bisphosphine ligand featuring two diphenylphosphine groups attached to the same carbon atom of an ethane backbone. Its IUPAC name reflects the geminal arrangement of the phosphorus atoms (i.e., both bonded to one carbon atom).
Properties
CAS No. |
28240-60-0 |
|---|---|
Molecular Formula |
C26H24P2 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-diphenylphosphanylethyl(diphenyl)phosphane |
InChI |
InChI=1S/C26H24P2/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-22H,1H3 |
InChI Key |
UAXNXOMKCGKNCI-UHFFFAOYSA-N |
SMILES |
CC(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
is(diphenylphosphine)ethane bis(diphenylphosphino)ethane DPPE cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bisphosphine Ligands
Key Comparisons:
Structural Differences: Geminal vs. Vicinal Arrangement: Unlike dppe (1,2-ethanediyl) or dppp (1,3-propanediyl), the target compound’s 1,1-diyl structure creates a more compact geometry with shorter internuclear distances between phosphorus atoms. Backbone Flexibility: The ethane-1,1-diyl backbone is less flexible than dppp’s propane chain, which could restrict conformational mobility in metal complexes .
Coordination Chemistry :
- Chelation vs. Bridging : While dppe and dppp typically act as bidentate chelators, the geminal structure of (Ethane-1,1-diyl)bis(diphenylphosphane) may allow bridging between metal centers or unconventional coordination geometries, similar to dppm’s bridging behavior in polynuclear complexes .
- Electronic Effects : The electron-donating capacity of phenyl groups in all these ligands is comparable, but steric hindrance around the metal center may vary significantly due to spatial arrangement .
Catalytic Applications: Nickel-Catalyzed Reactions: Triphosphine ligands with ethane-diyl backbones, such as those in and , are effective in nickel-catalyzed hydrogenation of alkynes to alkenes. The target compound’s geminal structure could similarly stabilize nickel intermediates but with altered selectivity .
Research Findings and Implications
- Synthetic Challenges : The synthesis of geminal bisphosphines may require specialized precursors or conditions, as evidenced by the multi-step procedures for related triphosphine ligands .
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